molecular formula C6H9NO3 B022513 Acetyl-L-homoserine lactone

Acetyl-L-homoserine lactone

Cat. No. B022513
M. Wt: 143.14 g/mol
InChI Key: XGSXMDQVYYCSDA-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-L-Homoserine lactone is a member of the N-acyl homoserine lactone family, which are signaling molecules involved in bacterial quorum sensing. Quorum sensing is a mechanism of communication between bacteria that enables coordinated behaviors based on population density. These molecules play a crucial role in regulating various bacterial functions, including virulence, biofilm formation, and bioluminescence .

Scientific Research Applications

Acetyl-L-Homoserine lactone has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used to study quorum sensing mechanisms and develop novel antimicrobial agents In biology, it helps understand bacterial communication and behaviorIn industry, it is used in the production of high-value compounds such as L-methionine and γ-butyrolactone .

Safety and Hazards

This product is not for human or veterinary use .

Future Directions

The study of AHLs is still in its infancy. Current research focuses on compositions of AHLs and their potential role in nitrogen transformation in intertidal marshes . The key nodes for OAH synthesis have been clarified and corresponding strategies have been proposed . This study would lay a foundation for OAH bioproduction .

Mechanism of Action

Acetyl-L-Homoserine lactone exerts its effects through quorum sensing, where it acts as an autoinducer. The LuxI-type enzymes synthesize this compound molecules, which then bind to LuxR-type proteins (AHL transcriptional regulators) to regulate gene expression. This regulation affects various bacterial functions, including growth, virulence, and biofilm formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl-L-Homoserine lactone can be synthesized through the reaction of acyl carrier proteins with S-adenosylmethionine. This reaction donates the equivalent of 4-amino butyrolactone, with methylthioadenosine as a coproduct . Additionally, homoserine lactone can be produced through the proteolytic reaction of cyanogen bromide with a methionine residue .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. For example, Corynebacterium glutamicum has been engineered to produce high yields of O-acetyl-L-homoserine, a precursor to this compound, through pathway strengthening and acetate supplementation .

Chemical Reactions Analysis

Types of Reactions: Acetyl-L-Homoserine lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in quorum sensing and other biological processes.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include S-adenosylmethionine, cyanogen bromide, and various acyl carrier proteins . The reaction conditions typically involve specific enzymes and controlled environmental factors to ensure the desired product formation.

Major Products Formed: The major products formed from the reactions of this compound include various N-acyl homoserine lactones with different acyl chain lengths and substitutions. These products are crucial for bacterial communication and regulation .

Comparison with Similar Compounds

Similar compounds to Acetyl-L-Homoserine lactone include other N-acyl homoserine lactones such as N-3-oxo-dodecanoyl-L-homoserine lactone, N-3-hydroxydodecanoyl homoserine lactone, and N-3-oxododecenoyl homoserine lactones . These compounds share similar structures and functions but differ in their acyl chain lengths and substitutions, which can affect their specific roles in quorum sensing and bacterial communication .

This compound is unique due to its specific acyl chain length and its role in regulating bacterial functions through quorum sensing. Its ability to modulate gene expression and bacterial behavior makes it a valuable compound for scientific research and industrial applications.

properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSXMDQVYYCSDA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

L-Homoserine (2 mol) was suspended in 900 ml of acetic anhydride and admixed with a spatula tip full of dimethylaminopyridine (DMAP). It was slowly heated to 60° C. After approximately 1 hour, the temperature rapidly increased to 100° C. Subsequently the reaction mixture was stirred at 80° C. for 90 minutes and concentrated to dryness under vacuum. The resultant yellow oil was taken up in isopropanol (600 ml) and allowed to stand overnight at 0° C. The resultant crystals were filtered off, washed with cold isopropanol and dried under vacuum. The yield was 60% N-acetyl-2-amino-4-butyrolactone isolated, the purity 99% (according to HPLC).
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Piscirickettsia salmonis producing Acetyl-L-homoserine lactone?

A1: Piscirickettsia salmonis is the causative agent of piscirickettsiosis, a significant disease affecting salmonid fish in aquaculture. [] The discovery that this bacterium produces AHL, a known quorum sensing molecule, is crucial. [] Quorum sensing allows bacteria to coordinate gene expression and behavior based on population density, influencing virulence, biofilm formation, and other processes. [] Understanding how AHL functions in P. salmonis could offer insights into its pathogenicity and potential targets for disease control.

Q2: How was this compound production confirmed in Piscirickettsia salmonis?

A2: Researchers utilized a two-pronged approach to confirm AHL production:

    Q3: What are the implications of the identified this compound synthesis pathway in Piscirickettsia salmonis?

    A3: While the study confirmed this compound production, the specific synthesis pathway in P. salmonis remains unclear. [] The authors suggest an alternative route might be involved, differentiating it from well-characterized AHL synthesis pathways in other bacteria. Further research into this unique pathway could reveal novel regulatory mechanisms within P. salmonis, potentially offering targets for antibacterial development.

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